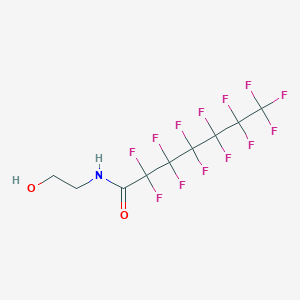
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(2-hydroxyethyl)heptanamide
描述
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
属性
CAS 编号 |
58301-28-3 |
|---|---|
分子式 |
C9H6F13NO2 |
分子量 |
407.13 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(2-hydroxyethyl)heptanamide |
InChI |
InChI=1S/C9H6F13NO2/c10-4(11,3(25)23-1-2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h24H,1-2H2,(H,23,25) |
InChI 键 |
NRAFXYRAMCXRGD-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide typically involves the reaction of a fluorinated heptanoic acid derivative with an appropriate amine. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents include thionyl chloride or carbodiimides, which help in the activation of the carboxylic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups, although this typically requires harsh conditions due to the strong C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions may require strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amide group produces an amine.
科学研究应用
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty coatings and surface treatments due to its resistance to chemical and environmental degradation.
作用机制
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide exerts its effects is largely dependent on its chemical structure. The multiple fluorine atoms contribute to its hydrophobic nature, which can influence its interactions with biological membranes and proteins. The hydroxyl and amide groups allow for hydrogen bonding, which can affect its binding affinity to various molecular targets.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar applications in materials science.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol: A related compound with a hydroxyl group, used in surface modification and as a chemical intermediate.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


